Home > Products > Screening Compounds P58686 > 1-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
1-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one - 2640899-47-2

1-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

Catalog Number: EVT-6578737
CAS Number: 2640899-47-2
Molecular Formula: C17H20N8O
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    GDC-0994 (22)

    • Compound Description: GDC-0994 (22) is an orally bioavailable small-molecule inhibitor selective for ERK kinase activity. It is currently in early clinical development. []
    • Relevance: While GDC-0994 does not share a direct structural resemblance to 1-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one, both compounds target components of the RAS/RAF/MEK/ERK signaling cascade. GDC-0994 inhibits ERK1/2, essential kinases within this pathway frequently activated in cancers harboring BRAF or RAS mutations. [] This pathway is commonly dysregulated in cancer, and targeting different points within it, as both compounds do, represents a crucial strategy for developing novel cancer therapeutics.

    (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid

    • Compound Description: This compound and its salts are described in the context of novel crystalline forms. The patent also discloses pharmaceutical dosage forms and potential therapeutic applications of this compound. [, ]

    5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

    • Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, synthesized from 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine and 3-acetyl-2H-chromen-2-one, represents a new heterocyclic compound. []

    4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

    • Compound Description: Compounds 4 and 5 are isostructural with triclinic, P-1 symmetry and share a planar structure, except for one fluorophenyl group oriented perpendicularly. []

    3-(2-(5-(Benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives

    • Compound Description: These derivatives are synthesized via a novel one-pot, four-component condensation reaction. This method provides a simple and efficient way to prepare these pyrazole-thiazole-pyranone compounds in good yields. []

    4-Substituted-phenyl-3-chloro-1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}azetidin-2-one (10-15)

    • Compound Description: This series of compounds incorporates a 3,5-dimethyl-1H-pyrazole moiety within a complex heterocyclic framework. These compounds have demonstrated good antibacterial activity in preliminary studies. []

    2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

    • Compound Description: This series of compounds incorporates fluorine into a thieno[2,3-d]pyrimidin-4(3H)-one scaffold. Notably, these compounds showed enhanced bactericidal activity compared to their non-fluorinated counterparts. []

    2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192)

    • Compound Description: LQFM192, a novel piperazine derivative, exhibits anxiolytic and antidepressant-like activities in mice. This dual pharmacological action is mediated through interactions with the serotonergic system and the benzodiazepine site of the GABAA receptor. []

    4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

    • Compound Description: This compound features two distinct ring systems, one featuring a pyrazole connected to a dihydropyrazole and the other containing a thiazole. The molecule displays a non-planar geometry due to the angles between the planes of its various rings. []

    Ethyl/methyl 4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

    • Compound Description: This series of compounds was synthesized using a novel, efficient, and environmentally friendly method involving a heterogeneous catalyst under solvent-free conditions. []

    (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate ester

    • Compound Description: This compound is described as a component of solid pharmaceutical dosage forms in a patent related to the anti-obesity drug orlistat. The invention focuses on enhancing the drug's delivery and bioavailability. []

    N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

    • Compound Description: These series of compounds exhibit antimicrobial activity against Escherichia coli, Bacillus cereus, and Candida albicans. Molecular docking studies suggest they interact with the BAX protein, a key regulator of apoptosis. []

    2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives

    • Compound Description: This series represents a novel class of pyrazole-based heterocycles linked to a sugar moiety. These compounds showed promising anti-diabetic activity in preliminary studies using a urinary glucose excretion method. []

    8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

    • Compound Description: This compound, crystallized as a hydrochloride salt, exhibits structural similarities to its fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []

    4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

    • Compound Description: This pyridine-pyrrolidinone derivative displays potent antimalarial activity, potentially acting by inhibiting prolyl-tRNA synthetase in Plasmodium falciparum. The two enantiomers of this compound show different levels of antimalarial activity. []

    4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

    • Compound Description: BMS-695735 acts as an orally effective inhibitor of the insulin-like growth factor-1 receptor kinase, exhibiting broad-spectrum in vivo antitumor activity. []

    1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

    • Compound Description: PF-06459988 is a potent, third-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting T790M-containing double-mutant EGFRs commonly associated with drug resistance. Notably, it demonstrates minimal activity against wild-type EGFR, thereby mitigating potential side effects. []

    3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

    • Compound Description: NVP-BGJ398 demonstrates potent and selective inhibition against fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. This compound has shown significant antitumor activity in preclinical models of bladder cancer expressing high levels of FGFR3, suggesting its potential as an anti-cancer agent. []

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

    • Compound Description: Imatinib, a widely used therapeutic agent for leukemia, specifically inhibits tyrosine kinases. It is typically found in its piperazin-1-ium salt forms. []

    5-{[5-(4-Chloro­phen­yl)-3-methyl-1H-pyrazol-1-yl]meth­yl}-1,3,4-oxa­diazole-2(3H)-thione

    • Compound Description: In this compound, the oxadiazolethione ring displays a significant inclination relative to the pyrazole ring. The crystal structure reveals the formation of inversion dimers linked by N—H⋯N hydrogen bonds, further assembling into ribbons via C—H⋯N hydrogen bonds and a three-dimensional supramolecular structure through C—H⋯Cl interactions. []

    (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

    • Compound Description: AZD4205 is a potent and selective inhibitor of Janus Kinase 1 (JAK1), a key player in cytokine signaling often implicated in various diseases. It has shown enhanced antitumor activity when used with other anticancer agents in preclinical studies. []

    (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

    • Compound Description: This novel Prottremin derivative, synthesized via an epoxide ring-opening reaction, represents a potential therapeutic for Parkinson’s disease. []

    (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

    • Compound Description: AMG 337 is a potent and selective MET inhibitor with promising preclinical pharmacokinetic properties and in vivo antitumor activity. []

    5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

    • Compound Description: This series of novel biheterocyclic compounds was synthesized efficiently via cyclocondensation reactions. Their structures were confirmed using NMR spectroscopy and mass spectrometry. []

    1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one

    • Compound Description: This compound was synthesized through the cyclocondensation of (E)-1-(2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one and hydrazine hydrate. The newly formed compound was characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. []

    N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

    • Compound Description: Acrizanib, a small-molecule VEGFR-2 inhibitor, was developed for topical ocular delivery to treat neovascular age-related macular degeneration. It demonstrates potent efficacy in preclinical models of choroidal neovascularization with limited systemic exposure after topical administration. []
    • Compound Description: This series encompasses heteroleptic copper(II) complexes containing a tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine moiety. These complexes, characterized by techniques including X-ray diffraction, demonstrated potent in vitro cytotoxicity against various human cancer cell lines. []
  • 4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

    • Compound Description: The title compound consists of a pyrazole ring linked to a benzenesulfonamide group, displaying coplanarity between these two rings. An interesting feature of this molecule is the presence of a sequence of three fused S(6) rings formed due to intramolecular hydrogen bonding. []

    N-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-indole-carboxamide (MPP) and (3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenyl-urea (MPM)

    • Compound Description: MPP and MPM, belonging to an amide and urea pyrazoline series, respectively, exhibit cholecystokinin (CCK) antagonist activity. These compounds have demonstrated antidepressant-like effects in a forced swim test and have the potential to reverse stress-induced dendritic atrophy in hippocampal neurons. []

    1-(5((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

    • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including NMR and IR spectroscopy. It has undergone antimicrobial activity screening using the agar disc diffusion method. []

    5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols derivatives

    • Compound Description: These novel derivatives were synthesized using a one-pot, four-component domino reaction, which proved to be simple, efficient, and generated multiple bonds in a single step. The synthesized compounds were further evaluated for their antibacterial properties. []

    2-((1‐substituted‐1H‐1,2,3‐triazol‐4‐yl)methylthio)‐6‐(naphthalen‐1‐ylmethyl)pyrimidin‐4(3H)‐one derivatives

    • Compound Description: This series of novel S‐DABO derivatives incorporates a substituted 1,2,3‐triazole moiety. Biological evaluations revealed these compounds as potential HIV‐1 inhibitors, with some exhibiting potency comparable to 3TC. []

Properties

CAS Number

2640899-47-2

Product Name

1-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

IUPAC Name

1-methyl-3-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazin-2-one

Molecular Formula

C17H20N8O

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C17H20N8O/c1-13-20-14(12-15(21-13)25-6-3-4-19-25)23-8-10-24(11-9-23)16-17(26)22(2)7-5-18-16/h3-7,12H,8-11H2,1-2H3

InChI Key

WEYZBRLNRVOWQT-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN(C3=O)C)N4C=CC=N4

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN(C3=O)C)N4C=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.